![molecular formula C23H28ClN3O2 B12896125 3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide CAS No. 91111-99-8](/img/structure/B12896125.png)
3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxy group, and two pyrrolidin-1-ylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of Hydroxy and Pyrrolidin-1-ylmethyl Groups: The hydroxy group is introduced via a hydroxylation reaction, while the pyrrolidin-1-ylmethyl groups are added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds used in various industries.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyrrolidin-1-ylmethyl groups can enhance binding affinity through hydrophobic interactions. The chloro group may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N-(4-hydroxyphenyl)benzamide: Lacks the pyrrolidin-1-ylmethyl groups, resulting in different binding properties and reactivity.
N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide:
Uniqueness
The presence of both the chloro group and the pyrrolidin-1-ylmethyl groups in 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide makes it unique in terms of its chemical reactivity and potential for forming diverse interactions with biological targets. This combination of functional groups allows for a wide range of applications in medicinal chemistry and other fields.
Eigenschaften
CAS-Nummer |
91111-99-8 |
|---|---|
Molekularformel |
C23H28ClN3O2 |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
3-chloro-N-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-7-5-6-17(12-20)23(29)25-21-13-18(15-26-8-1-2-9-26)22(28)19(14-21)16-27-10-3-4-11-27/h5-7,12-14,28H,1-4,8-11,15-16H2,(H,25,29) |
InChI-Schlüssel |
RLOUMJNKENHHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
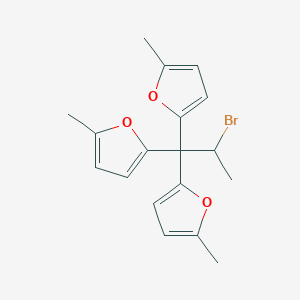
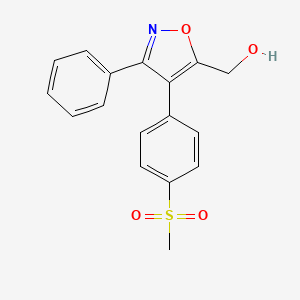
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)

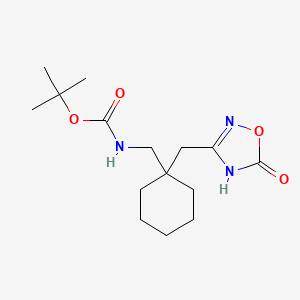



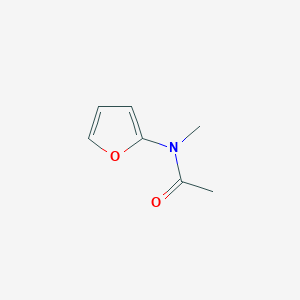
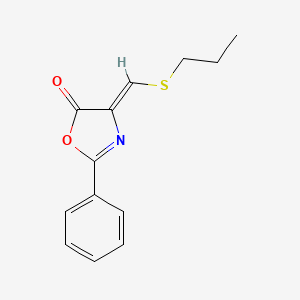
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
